molecular formula C11H13NO2 B13246743 5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one

5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13246743
M. Wt: 191.23 g/mol
InChI Key: RILNXXOREQQLJJ-UHFFFAOYSA-N
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Description

5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one is a synthetic indanone derivative characterized by a 2-aminoethoxy substituent at the 5-position of the indenone core. The indenone scaffold (a bicyclic structure combining benzene and cyclopentanone) is widely explored in medicinal chemistry due to its planar aromatic system and ketone functionality, which enable diverse interactions with biological targets.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(2-aminoethoxy)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H13NO2/c12-5-6-14-9-2-3-10-8(7-9)1-4-11(10)13/h2-3,7H,1,4-6,12H2

InChI Key

RILNXXOREQQLJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any impurities. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one has applications across chemistry, biology, and industry, serving as a building block in synthesizing complex molecules, studying enzyme interactions and protein binding, and producing specialty chemicals. The compound's mechanism of action involves interactions with molecular targets, where the aminoethoxy group can form hydrogen bonds with proteins, thereby affecting their structure and function and modulating biological pathways, making it useful in drug development.

Chemical Reactions and Analysis
5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one can undergo several chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction Reduction reactions can convert the carbonyl group to an alcohol, using reducing agents like sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4).
  • Substitution The aminoethoxy group can participate in nucleophilic substitution reactions, which may involve reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used; oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications
5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one is used in various scientific research applications:

  • Chemistry It serves as a building block in synthesizing complex molecules and materials.
  • Biology The compound can be employed in studying biological pathways and interactions because of its structural similarity to certain bioactive molecules, as well as in the study of enzyme interactions and protein binding.
  • Industry It is utilized in producing specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with proteins, influencing their structure and function. This interaction can modulate various biological pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations and Their Impact

Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and fluoro (F) substituents (e.g., in compounds from ) increase electrophilicity of the ketone, enhancing reactivity in nucleophilic additions. In contrast, methoxy (OCH₃) and aminoethoxy groups donate electrons, stabilizing the aromatic system .
  • Bioactivity Correlation: The benzylidene group in DDI enables π-π stacking with Topoisomerase IIα, while the 2-aminoethoxy group’s flexibility may favor binding to amine receptors or transporters .
  • Solubility: Aminoethoxy derivatives exhibit higher aqueous solubility (due to the amine) compared to halogenated or alkylated analogues, which are more lipophilic (e.g., LogP = 1.81 for 6-methoxy-5-(methoxymethoxy)-indenone vs. theoretical lower LogP for aminoethoxy) .
Key Observations :
  • Halogen Intermediates: Bromo or chloro substituents (e.g., 5-bromo-indenone in ) are common intermediates for further functionalization via cross-coupling or nucleophilic substitution.
  • Microwave-Assisted Synthesis: Used in indeno[1,2-c]pyrazole derivatives to accelerate cyclocondensation, reducing reaction times from hours to minutes .

Pharmacological and Biochemical Profiles

  • Anti-Cancer Agents: DDI inhibits Topoisomerase IIα at IC₅₀ ≈ 1 µM, comparable to betulinic acid but with a novel scaffold . Aminoethoxy derivatives may target kinases or GPCRs due to their amine moiety, though specific data are lacking.
  • Anti-Alzheimer Activity: Tetrazolylthio-indenones show acetylcholinesterase inhibition (IC₅₀ ≈ 10 µM), suggesting the thioether linkage enhances binding to the enzyme’s peripheral site .
  • Allelopathic Effects: 3-Hydroxy-5-isopropyl-indenone inhibits Lepidium sativum root growth (IC₅₀ = 0.16 mM), highlighting the role of hydroxyl and alkyl groups in phytotoxicity .

Biological Activity

5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of 5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one primarily involves its interaction with specific enzymes and receptors. The aminoethoxy group enhances its binding affinity to these targets, potentially modulating their activity. This modulation can influence various biological pathways, particularly those related to neurological and metabolic disorders.

Enzyme Inhibition

Research indicates that 5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one may exhibit enzyme inhibition properties. For instance, it has been investigated for its ability to inhibit lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. The compound showed promising results in reducing nitric oxide (NO) production in THP-1 macrophage models, indicating anti-inflammatory potential .

Receptor Binding

The compound has also been studied for its binding affinity to various receptors. Preliminary findings suggest that it may interact with adrenergic receptors, which are crucial in cardiovascular and respiratory functions. This interaction could pave the way for developing therapeutic agents targeting conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

A study published in 2024 explored the pharmacological effects of indanone derivatives, including 5-(2-aminoethoxy)-2,3-dihydro-1H-inden-1-one. The results indicated that these compounds could modulate cytokine levels in inflammatory models, demonstrating their potential as therapeutic agents against neurodegenerative disorders .

Comparative Analysis

A comparative analysis of similar compounds highlights the distinct biological activities attributed to variations in their structures:

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-(2-Aminoethoxy)-2,3-dihydro-1H-inden-1-one C₉H₁₁N₁O₂Indanone structureEnzyme inhibition, receptor binding
6-(Aminoethyl)-indole C₉H₁₁NIndole core structureVariable activity based on substitutions
7-Aminoindole C₉H₈N₂Lacks dihydroindene structureReduced stability and activity

This table illustrates how structural differences impact the biological activity of related compounds.

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